molecular formula C22H26N2O4 B2441337 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea CAS No. 2034345-59-8

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea

Cat. No.: B2441337
CAS No.: 2034345-59-8
M. Wt: 382.46
InChI Key: UEAFZGFNZLFLTH-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea is a synthetic organic compound that features a benzofuran moiety and a butoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3-(4-butoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-3-4-13-27-18-11-9-17(10-12-18)24-21(25)23-15-22(2,26)20-14-16-7-5-6-8-19(16)28-20/h5-12,14,26H,3-4,13,15H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAFZGFNZLFLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran-2-yl Intermediate: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Urea Formation: The final step involves the reaction of the hydroxypropyl intermediate with a butoxyphenyl isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The urea moiety can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Pharmacological Applications

  • Anti-inflammatory Activity :
    • Benzofuran derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea exhibits significant inhibition of inflammatory mediators, making it a candidate for treating conditions like arthritis and other inflammatory diseases .
  • Anticancer Properties :
    • Preliminary studies suggest that this compound may possess anticancer activity. It has been tested against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms of action and potential use as an adjunct therapy in cancer treatment .
  • Antimicrobial Effects :
    • The compound has demonstrated promising antimicrobial activity against both bacterial and fungal strains. This property is attributed to its ability to disrupt microbial cell membranes, making it a potential candidate for developing new antimicrobial agents .
  • Antidiabetic Potential :
    • Research indicates that derivatives of benzofuran may influence glucose metabolism and insulin sensitivity, suggesting potential applications in managing diabetes .

Case Study 1: Anti-inflammatory Evaluation

In a study evaluating the anti-inflammatory effects of various benzofuran derivatives, 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea was tested using the rat paw edema model. Results showed a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted on human breast cancer cell lines using this compound. The results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting it could be more effective than some standard chemotherapeutic agents. Further studies are needed to elucidate the exact pathways involved in its anticancer activity.

Data Tables

Application AreaObserved EffectsReference
Anti-inflammatorySignificant reduction in edema
AnticancerDose-dependent cytotoxicity
AntimicrobialEffective against multiple bacterial strains
AntidiabeticImproved glucose metabolism

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea would depend on its specific biological or chemical target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The benzofuran moiety could be involved in π-π stacking interactions, while the urea group might form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Benzofuran-2-yl)-2-hydroxyethyl)-3-(4-butoxyphenyl)urea: Similar structure with an ethyl group instead of a propyl group.

    1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea: Similar structure with a methoxy group instead of a butoxy group.

Uniqueness

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea is unique due to the specific combination of the benzofuran and butoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea is a synthetic compound that incorporates a benzofuran moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C20H24N2O3
  • Molecular Weight : 344.42 g/mol

Antimicrobial Properties

Benzofuran derivatives, including the compound , have shown significant antimicrobial activity. Research indicates that benzofuran scaffolds can inhibit various microbial strains, demonstrating potential as antimicrobial agents.

  • Mechanism of Action : The antimicrobial activity is often attributed to the ability of benzofuran derivatives to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .

Antitumor Activity

Studies have highlighted the antitumor potential of benzofuran derivatives. The compound's structural features may contribute to its ability to induce apoptosis in cancer cells.

  • Case Study : A study on similar benzofuran derivatives showed that they inhibited the growth of several cancer cell lines with IC50 values ranging from 10 to 50 µM. The presence of hydroxyl groups on the benzofuran ring was crucial for enhancing antitumor activity .

Anti-inflammatory Effects

Compounds with a benzofuran structure have been reported to exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been documented.

  • Research Findings : In vitro studies demonstrated that certain benzofuran derivatives reduced the production of TNF-alpha and IL-6 in activated macrophages, indicating their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea can be influenced by modifications to its structure.

Structural FeatureEffect on Activity
Hydroxyl Group at C-2Enhances antimicrobial and antitumor activity
Butoxy Group at C-4Modulates lipophilicity and cellular uptake
Benzofuran MoietyCritical for biological activity

Research Findings

Recent studies have focused on synthesizing and testing various derivatives of benzofuran-based compounds. For instance:

  • A series of benzofuran derivatives were synthesized and tested against Staphylococcus aureus and E. coli, showing MIC values as low as 8 μg/mL for some compounds .
  • Another study demonstrated that modifications at the C-3 position significantly influenced cytotoxicity against cancer cell lines, with some compounds exhibiting selective toxicity towards tumor cells while sparing normal cells .

Q & A

Q. What are the typical synthetic routes for 1-(2-(Benzofuran-2-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions. A common approach includes:

  • Step 1 : Preparation of the benzofuran core via cyclization or functionalization of precursor molecules (e.g., alkynyl thioanisoles using gold(I) catalysts) .
  • Step 2 : Introduction of the hydroxypropyl group through nucleophilic substitution or condensation reactions.
  • Step 3 : Coupling with the 4-butoxyphenylurea moiety using carbodiimide-mediated urea bond formation .
    Optimization focuses on solvent polarity (e.g., DMF or THF), temperature control (0–80°C), and catalyst selection (e.g., HOBt/DCC for urea coupling). Continuous flow reactors may enhance scalability and yield .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent placement, particularly for the benzofuran and urea groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected ~395–400 g/mol for C22_{22}H24_{24}N2_2O4_4) and detects impurities .
  • X-ray Crystallography : Resolves stereochemistry of the hydroxypropyl group, though crystallization may require slow evaporation in polar solvents (e.g., ethanol/water mixtures) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : High in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers. Solubility can be enhanced using cyclodextrins or surfactants for biological assays .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions due to the urea bond. Storage at –20°C in anhydrous DMSO is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50_{50} values) may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources. Validate using orthogonal assays (e.g., fluorescence polarization and SPR for binding studies) .
  • Metabolic Instability : Phase I metabolism (e.g., CYP450-mediated oxidation) may reduce efficacy. Use hepatic microsomal stability assays to identify metabolites .
  • Structural Isomerism : Ensure enantiomeric purity of the hydroxypropyl group via chiral HPLC, as racemic mixtures can confound activity data .

Q. What computational methods are suitable for predicting the compound’s mechanism of action?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like kinases or GPCRs. The benzofuran moiety may engage in π-π stacking with aromatic residues .
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS) to evaluate urea bond flexibility and hydrogen-bonding patterns .
  • QSAR Modeling : Correlate substituent effects (e.g., butoxy chain length) with activity using descriptors like logP and polar surface area .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity Adjustment : Replace the butoxy group with shorter alkoxy chains (e.g., methoxy) to improve aqueous solubility without sacrificing target affinity .
  • Prodrug Strategies : Mask the hydroxypropyl group as an ester to enhance oral bioavailability .
  • Plasma Protein Binding : Measure using equilibrium dialysis; aim for <90% binding to ensure free fraction availability .

Data Contradiction Analysis

Q. How should conflicting data on enzymatic inhibition potency be addressed?

Source Reported IC50_{50} (nM) Conditions
Study A120 ± 15pH 7.4, 25°C
Study B450 ± 30pH 6.8, 37°C

Q. Resolution :

  • Re-evaluate assay pH and temperature, as enzyme activity (e.g., proteases) is highly condition-dependent .
  • Test the compound’s pH-dependent stability; urea bonds may degrade faster under acidic conditions .

Methodological Workflow for Mechanistic Studies

Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from lysates .

Pathway Analysis : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis markers) .

Validation : Knock out putative targets (CRISPR/Cas9) and assess resistance to compound effects .

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